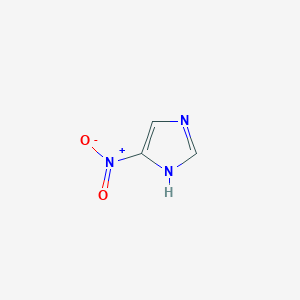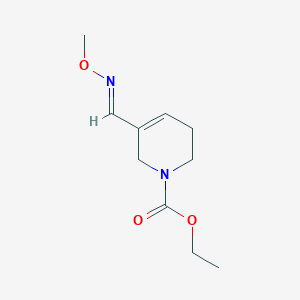
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been known to cause serious health problems, including addiction, psychosis, and death. Despite the dangers associated with MDPV, it has been widely used as a recreational drug and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also acts as a norepinephrine reuptake inhibitor, which leads to an increase in norepinephrine levels in the brain. This increase in norepinephrine levels is responsible for the sympathomimetic effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate.
Biochemical and Physiological Effects:
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also causes vasoconstriction, which can lead to tissue damage and organ failure. In addition, Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause oxidative stress, which can lead to cell damage and death.
Advantages and Limitations for Lab Experiments
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a number of advantages and limitations for lab experiments. One advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. Another advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a highly addictive substance that can be dangerous to handle. Another limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it has a high potential for abuse, which can make it difficult to use in research studies.
Future Directions
There are a number of future directions for research on Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One direction is to study the potential therapeutic applications of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the treatment of Parkinson's disease, depression, anxiety, and ADHD. Another direction is to study the long-term effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate on the brain and body, particularly in terms of addiction and organ damage. Finally, future research could focus on developing safer and more effective treatments for the conditions that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is being studied for.
Synthesis Methods
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized by reacting 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to produce Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The synthesis of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
CAS RN |
145071-30-3 |
|---|---|
Product Name |
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-15-10(13)12-6-4-5-9(8-12)7-11-14-2/h5,7H,3-4,6,8H2,1-2H3/b11-7+ |
InChI Key |
QLCOVBRPOYSITR-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
Canonical SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
Other CAS RN |
145071-30-3 |
synonyms |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, ethyl ester, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



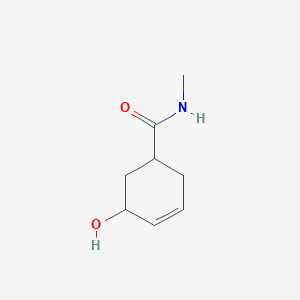
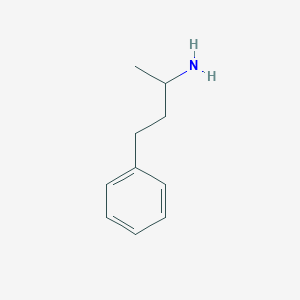
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
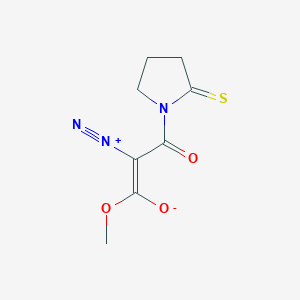

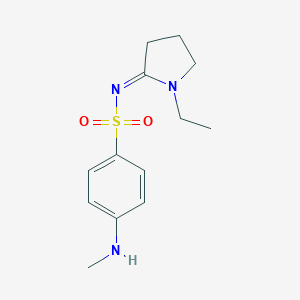




![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

